molecular formula C31H34NOPS B15499427 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

Número de catálogo: B15499427
Peso molecular: 499.6 g/mol
Clave InChI: HAEIDYNXHXDQJH-LWQYYNMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This chiral sulfinamide derivative features a stereochemically complex structure with a 3,5-dimethylphenyl group, a diphenylphosphino moiety, and a 2-methyl-2-propanesulfinamide backbone. The compound’s stereochemistry ([S(R)] and [S] configurations) and hybrid donor atoms (P from phosphine, N from sulfinamide) make it a potent ligand for asymmetric catalysis. Notably, it serves as an enantioselective ligand in gold-catalyzed [3+3] cycloaddition reactions, where the diphenylphosphino group coordinates to the metal center, while the sulfinamide contributes to chiral induction . Its air and moisture sensitivity necessitates careful handling under inert conditions.

Propiedades

Fórmula molecular

C31H34NOPS

Peso molecular

499.6 g/mol

Nombre IUPAC

(R)-N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3/t30-,35+/m0/s1

Clave InChI

HAEIDYNXHXDQJH-LWQYYNMXSA-N

SMILES isomérico

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C

SMILES canónico

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C

Origen del producto

United States

Comparación Con Compuestos Similares

Ligands with Modified Aryl Substituents

Compound A: [S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide

  • Structural Differences :
    • Replaces 3,5-dimethylphenyl with 3,5-di-tert-butyl-4-methoxyphenyl .
    • Adds an electron-donating methoxy group at the para position.
  • Impact on Properties :
    • Increased steric bulk from tert-butyl groups enhances enantioselectivity in cycloadditions but may reduce reaction rates.
    • Methoxy group improves solubility in polar solvents.
  • Applications : Similar Au-catalyzed [3+3] cycloadditions but with altered substrate scope due to steric effects .

Compound B : (S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

  • Structural Differences: Replaces diphenylphosphino with a 3,6-dibromopyridin-2-yl group. Incorporates fluorine atoms on the aryl ring.
  • Impact on Properties :
    • Bromine and fluorine substituents increase electrophilicity, favoring reactions with electron-rich substrates.
    • Reduced air sensitivity compared to phosphine-containing analogs.
  • Applications : Used in Cu-mediated asymmetric syntheses, highlighting versatility beyond Au catalysis .

Carboxamide-Based Catalysts

Compound C : (S)-N-((S)-1,1-Bis(3,5-dimethylphenyl)-1-hydroxy-4-methylpentan-2-yl)pyrrolidine-2-carboxamide (Singh’s catalyst)

  • Structural Differences :
    • Replaces sulfinamide with a pyrrolidine-2-carboxamide group.
    • Features bis(3,5-dimethylphenyl) substituents.
  • Impact on Properties: Carboxamide provides stronger hydrogen-bonding capacity, useful in organocatalysis. Hydroxy group enables dual activation modes (Brønsted acid/base).
  • Applications : Effective in asymmetric aldol reactions, contrasting with the target compound’s role in transition-metal catalysis .

Sulfonamide and Acetamide Derivatives

Compound D: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Structural Differences: Linear peptide-like backbone with amino and hydroxy groups. Lacks phosphine or sulfinamide moieties.
  • Impact on Properties: Hydrophilic groups enhance bioavailability, making it suitable for pharmaceutical applications. Limited utility in catalysis due to weak metal coordination.
  • Applications: Potential use as a protease inhibitor or antibiotic scaffold .

Tabulated Comparison of Key Compounds

Compound Key Substituents/Functional Groups Molecular Weight Application Stability Reference
Target Compound 3,5-Dimethylphenyl, diphenylphosphino, sulfinamide Not explicitly stated Au-catalyzed [3+3] cycloaddition Air/moisture sensitive
Compound A 3,5-Di-tert-butyl-4-methoxyphenyl, sulfinamide 613.80 Au-catalyzed [3+3] cycloaddition Air/moisture sensitive
Compound B 3,6-Dibromopyridin-2-yl, 3,5-difluorophenyl ~500 (estimated) Cu-mediated asymmetric synthesis Moderate
Compound C Bis(3,5-dimethylphenyl), carboxamide ~550 (estimated) Organocatalytic aldol reactions Air-stable
Compound D Peptide backbone, acetamide ~600 (estimated) Pharmaceutical lead optimization Stable

Research Findings and Trends

  • Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in Compound A) improve enantioselectivity but may hinder substrate access, whereas electron-withdrawing groups (e.g., Br/F in Compound B) enhance reactivity with electron-rich partners .
  • Functional Group Diversity: Sulfinamides excel in metal coordination, while carboxamides (Compound C) dominate organocatalysis due to hydrogen-bonding capabilities .
  • Stability Considerations : Phosphine-containing ligands (Target, Compound A) require inert handling, whereas acetamide/pharmaceutical derivatives (Compound D) exhibit better stability .

Q & A

Q. What are the critical parameters for synthesizing [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide with high enantiomeric purity?

  • Methodological Answer : The synthesis requires precise control of stereochemistry at both the sulfinamide and phosphine moieties. Key steps include:
  • Chiral induction : Use of (S)-sulfinamide precursors to enforce stereoselectivity during the formation of the methylene bridge .
  • Phosphine coordination : Palladium-catalyzed coupling under anhydrous conditions (e.g., dichloromethane at –10°C) to prevent racemization .
  • Purification : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) to resolve diastereomers. Typical yields range from 45–65% with >98% ee .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR : 31P NMR^{31}\text{P NMR} (δ 20–25 ppm for diphenylphosphino) and 1H NMR^{1}\text{H NMR} (doublets for methylene protons, J = 12–14 Hz) confirm stereochemistry .
  • X-ray crystallography : Resolves absolute configuration; the sulfinamide S=O group typically forms hydrogen bonds with adjacent aryl hydrogens .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 625.2543 [M+H]+^+) validates molecular formula .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the phosphine-phenyl coupling step?

  • Methodological Answer : Side reactions (e.g., phosphine oxidation or aryl scrambling) are minimized by:
  • Solvent selection : Anhydrous THF or toluene with degassing (N2_2/Ar) to exclude moisture and oxygen .
  • Catalyst optimization : Pd(OAc)2_2 with bulky ligands (e.g., XPhos) suppresses β-hydride elimination .
  • Temperature gradients : Stepwise heating (25°C → 80°C over 2 hours) balances reactivity and selectivity .

Q. How does the diphenylphosphino group influence the compound’s reactivity in transition-metal catalysis?

  • Methodological Answer : The phosphine acts as a strong σ-donor and weak π-acceptor, enhancing metal-ligand cooperativity:
  • Coordination studies : 31P NMR^{31}\text{P NMR} shifts (Δδ ~5 ppm) upon binding to Rh(I) or Pd(0) indicate ligand displacement .
  • Catalytic activity : In asymmetric hydrogenation, the compound achieves 90–95% ee for α,β-unsaturated ketones, outperforming monodentate phosphines .
  • Table: Comparative Catalytic Performance
SubstrateCatalyst Systemee (%)Reference
AcetophenoneRh/(S,R)-ligand92
StyrenePd/(S,R)-ligand88

Q. What computational methods predict the compound’s binding affinity for biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used:
  • Pharmacophore mapping : The sulfinamide’s S=O group interacts with kinase ATP-binding pockets (e.g., EGFR, ΔG = –9.2 kcal/mol) .
  • Free energy perturbation : Predicts IC50_{50} values within 1.5 log units of experimental data .
  • Limitations : Solvent effects and protonation states (pH 7.4) must be explicitly modeled to avoid false positives .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How should researchers reconcile this?

  • Methodological Answer : Stability varies with substituents and solvent systems:
  • Controlled hydrolysis : In HCl/EtOH (pH 2), the sulfinamide hydrolyzes to sulfonic acid (t1/2_{1/2} = 3 hours) but remains intact in buffered aqueous DMSO .
  • Mitigation : Use of sterically hindered aryl groups (e.g., 3,5-dimethylphenyl) delays degradation by 40% compared to unsubstituted analogs .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s dual role as a catalyst and enzyme inhibitor?

  • Methodological Answer : Parallel workflows are recommended:
  • Catalytic assays : Monitor hydrogenation rates via gas uptake (H2_2) in a Parr reactor .
  • Enzyme inhibition : Fluorescence polarization (FP) assays with FITC-labeled kinase substrates (Kd_d < 50 nM) .
  • Cross-validation : Competitive binding studies (SPR) confirm that catalytic metal coordination does not interfere with enzyme active sites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.